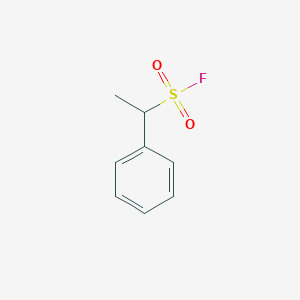

1-Phenylethane-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHQONKVKQCZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936702-96-3 | |

| Record name | 1-phenylethane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Transformational Chemistry of 1 Phenylethane 1 Sulfonyl Fluoride Derivatives

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx chemistry has been lauded as a near-perfect click reaction, prized for its efficiency and the stability of the resulting sulfonyl linkages. accessscience.comnih.gov The core of this methodology lies in the exchange of a fluoride atom at a sulfur(VI) center with a nucleophile. nih.gov Sulfonyl fluorides, the key electrophiles in these reactions, are noted for their remarkable balance of stability and reactivity. sigmaaldrich.com Unlike their sulfonyl chloride counterparts, which can be prone to reduction, sulfonyl fluorides react chemoselectively at the sulfur center. sigmaaldrich.comasu.edu This reactivity is crucial for applications ranging from materials science to drug discovery. sigmaaldrich.com

Mechanistic Principles and Kinetic Aspects of SuFEx Reactions

The SuFEx reaction is characterized by the selective activation of the highly stable S-F bond, enabling its displacement by a variety of nucleophiles. nih.gov This process is generally understood to proceed via an SN2-type mechanism at the sulfur center. nih.gov The activation of the otherwise inert S-F bond is a key mechanistic hurdle. This activation can be facilitated by proton or silicon centers, which promote the exchange of S-F for S-O bonds. asu.edu

The kinetics of SuFEx reactions are significantly influenced by the nature of the reactants and the presence of catalysts. For instance, the steric bulk of silyl (B83357) ethers used as nucleophiles can affect the reaction rate, with less hindered trimethylsilyl (B98337) ethers reacting more rapidly than bulkier alternatives like tert-butyldimethylsilyl ethers. nih.gov The electrophilicity of the sulfur core, termed 'SuFExability', also dictates the reaction conditions, with more stable sulfonyl fluorides requiring more potent catalysts. nih.gov

Computational studies, such as those employing density functional theory (DFT), have provided deeper insights into the reaction mechanism. For the reaction of methanesulfonyl fluoride with methylamine, the presence of a complementary base was found to be crucial in lowering the reaction barrier by enhancing the nucleophilicity of the amine. nih.gov This highlights the critical role of reaction conditions in modulating the kinetic profile of SuFEx transformations.

Nucleophilic Coupling Partners in SuFEx: Amines, Alcohols, and Silyl Ethers

Amines: Primary and secondary amines are effective nucleophiles in SuFEx, leading to the formation of stable sulfonamides. nih.govnih.gov The reactivity of amines can be enhanced by deprotonation, with amine anions showing a preference for substitution at the sulfonyl group. researchgate.net The use of amine-based nucleophiles is particularly advantageous in certain applications as it circumvents the need for pre-functionalization to silyl ethers. nih.gov

Alcohols and Silyl Ethers: Alcohols and their silylated derivatives are widely used to form sulfonate esters via SuFEx. accessscience.com Aryl silyl ethers are particularly effective, reacting reliably with sulfonyl fluorides. nih.gov While reactions with aryl alcohols can be sluggish, the use of silyl ethers or activating agents like hexamethyldisilazane (B44280) (HMDS) can significantly accelerate the process. nih.gov SuFEx reactions involving aliphatic alcohols are generally more challenging but can be achieved under specific catalytic conditions. nih.gov

Switchable Linkers: An innovative approach involves the use of "switchable" linkers like ethenesulfonyl fluoride (ESF). chemrxiv.orgchemrxiv.org In this strategy, the initial reaction of ESF with a nucleophile, such as a thiol or an amine, can activate the otherwise less reactive alkyl sulfonyl fluoride group through intramolecular non-covalent interactions, facilitating a subsequent SuFEx reaction with a second nucleophile like a phenol (B47542). chemrxiv.orgchemrxiv.org

The table below summarizes the types of nucleophiles and the resulting products in SuFEx reactions.

| Nucleophile Class | Specific Example | Product Type | Reference |

| Amines | Primary Amines (R-NH₂) | Sulfonamides (R-NH-SO₂-R') | nih.govnih.gov |

| Alcohols | Phenols, Primary Alcohols | Sulfonate Esters (R-O-SO₂-R') | accessscience.comnih.gov |

| Silyl Ethers | Aryl Silyl Ethers (Ar-O-SiMe₃) | Diaryl Sulfates | accessscience.com |

Catalytic Strategies in SuFEx: Lewis Acid and Lewis Base Catalysis

Catalysis is often essential to overcome the inherent stability of the S-F bond and achieve efficient SuFEx transformations. Both Lewis bases and Lewis acids have been successfully employed as catalysts.

Lewis Base Catalysis: A variety of nitrogenous Lewis bases, including tertiary amines (e.g., triethylamine), amidines (e.g., DBU), guanidines (e.g., BTMG), and phosphazenes (e.g., BEMP), can catalyze SuFEx reactions. nih.gov The catalytic activity generally correlates with the basicity (pKₐH value) of the catalyst. nih.gov These catalysts are thought to facilitate the reaction by interacting with the sulfonyl fluoride and/or the nucleophile. For example, in reactions involving amines, the base can increase the nucleophilicity of the amine by deprotonation. nih.gov Bifluoride salts have also been identified as effective catalysts. nih.gov

Lewis Acid Catalysis: Recently, Lewis acids have emerged as a new class of catalysts for SuFEx reactions, particularly for the formation of S-N bonds. nih.govorganic-chemistry.org Metal salts such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) have been shown to effectively catalyze the reaction between sulfonyl fluorides and silylated amines. nih.govclaremont.edu In this system, the Lewis acid is thought to activate the sulfonyl fluoride, while the silyl group on the amine acts as a fluoride trap, facilitating catalyst turnover. organic-chemistry.orgclaremont.edu Other metal Lewis acids, including Ca(OTf)₂ and LiNTf₂, have also demonstrated catalytic activity. nih.gov

The table below presents examples of catalysts used in SuFEx chemistry.

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

| Lewis Base | Triethylamine (Et₃N) | S-O bond formation | nih.gov |

| Lewis Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | S-O bond formation | nih.govnih.gov |

| Lewis Base | 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | S-O bond formation | nih.govnih.gov |

| Lewis Acid | Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) | S-N bond formation | nih.govorganic-chemistry.org |

Intramolecular SuFEx Reactions and Cyclization Chemistry

The principles of SuFEx can be applied in an intramolecular fashion to construct cyclic structures. A notable strategy involves the use of "switchable" linkers. For instance, ethenesulfonyl fluoride (ESF) can first undergo a Michael addition with a nitrogen-containing heterocycle. chemrxiv.org Subsequent intramolecular non-covalent interactions between the heterocycle and the sulfonyl fluoride group can "switch on" its reactivity, promoting an intramolecular SuFEx reaction with a tethered nucleophile to form a cyclic product. chemrxiv.org This approach allows for the sequential and controlled assembly of complex molecular architectures.

Another innovative application of SuFEx involves a traceless activation strategy for primary amines. nih.govchemrxiv.orgacs.org In this sequence, a primary amine is first converted to a N,N'-disubstituted sulfamide (B24259) using SuFEx chemistry. nih.govacs.org This intermediate can then undergo an aza-Ramberg–Bäcklund type reaction, leading to the formation of a 1,2-dialkyldiazene with the extrusion of sulfur dioxide. nih.govchemrxiv.orgacs.org This diazene (B1210634) can then be used in further transformations.

Radical-Mediated Transformations Involving 1-Phenylethane-1-sulfonyl Fluoride Analogues

Beyond their utility in SuFEx, sulfonyl fluorides and their derivatives can also participate in radical-mediated reactions, providing access to a range of functionalized molecules. The fluorosulfonyl radical (FSO₂•) is a key intermediate in many of these transformations. rsc.orgnih.gov

1,2-Difunctionalization of Unsaturated Hydrocarbons via Radical Addition

A significant application of radical chemistry involving sulfonyl fluoride analogues is the 1,2-difunctionalization of unactivated alkenes. nih.govresearchgate.net This process typically involves the addition of a fluorosulfonyl radical (FSO₂•) to the alkene, generating a carbon-centered radical intermediate. nih.gov This intermediate can then be trapped by another reagent to install a second functional group.

For example, a transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been developed. nih.govresearchgate.net In this reaction, an FSO₂• radical adds to the alkene, and the resulting adduct radical is trapped by an alkynyl sulfonyl fluoride, which serves as both the radical trap and a source of the FSO₂• radical. nih.gov This method allows for the synthesis of β-alkynyl-fluorosulfonylalkanes, which are valuable building blocks that can be further diversified using SuFEx chemistry. nih.govresearchgate.net

Another approach involves the photoredox-catalyzed generation of FSO₂• radicals from precursors like sulfuryl chlorofluoride (SO₂FCl). nih.gov This radical can then add to alkenes, leading to various difunctionalized products. The development of such radical cascades expands the synthetic utility of sulfonyl fluorides, enabling the construction of complex molecules with high atom economy. nih.gov

The table below outlines a general scheme for the radical 1,2-difunctionalization of alkenes.

| Step | Description |

| 1. Radical Generation | Generation of a fluorosulfonyl radical (FSO₂•) from a suitable precursor. |

| 2. Radical Addition | Addition of the FSO₂• radical to an unsaturated hydrocarbon (e.g., an alkene). |

| 3. Radical Trapping | The resulting carbon-centered radical is trapped by a second reagent, installing a new functional group. |

| 4. Product Formation | Formation of the 1,2-difunctionalized product. |

Diverse Functional Group Interconversions on Phenylethane-1-sulfonyl Fluoride Skeletons

The sulfonyl fluoride moiety is robust enough to withstand a variety of reaction conditions, allowing for extensive chemical modifications on other parts of the molecular scaffold. This facilitates the synthesis of diverse libraries of sulfonyl fluoride-containing compounds from common intermediates.

The oxidation of hydroxyl groups to ketones on a sulfonyl fluoride skeleton provides access to valuable β-keto sulfonyl fluorides (BKSFs). These compounds are important bioactive motifs and serve as versatile hubs for further chemical elaboration. acs.org

An efficient method to synthesize BKSFs is through the electrochemical oxo-fluorosulfonylation of alkynes, which can be viewed as a formal oxidation process. researchgate.net A more direct approach involves the electrochemical radical fluorosulfonylation of vinyl triflates. acs.orgorganic-chemistry.orgnih.govacs.org This electroreductive protocol uses inexpensive graphite (B72142) felt electrodes and avoids the need for a sacrificial metal anode, representing a green and scalable method. acs.orgorganic-chemistry.org The reaction proceeds under metal-free, mild conditions and provides access to both linear and previously inaccessible cyclic BKSFs from readily available precursors. acs.org

The optimization of this electrochemical process revealed crucial parameters for achieving high yields.

| Entry | Electrolyte (0.15 M) | Solvent (0.02 M) | Yield (%) |

| 1 | Et₄NCl | Et₂O | 45 |

| 2 | Et₄NBr | Et₂O | 61 |

| 3 | Et₄NI | Et₂O | 73 |

| 4 | Et₄NPF₆ | Et₂O | 90 |

| 5 | Et₄NPF₆ | THF | 53 |

| 6 | Et₄NPF₆ | Dioxane | 25 |

| 7 | Et₄NPF₆ | CH₃CN | 0 |

Standard conditions: vinyl triflate (0.2 mmol), FSO₂Cl (1.6 equiv), graphite felt electrodes, 15 V, 6 h. Data sourced from Organic Letters, 2022. acs.org

The synthesis of α,β-unsaturated sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), is of significant interest as these compounds are powerful Michael acceptors. sigmaaldrich.com While direct dehydration of β-hydroxyethylsulfonyl fluorides is a classical approach, modern methods often involve other strategies. For example, photocatalytic [2+2] cycloaddition reactions between pyridones and ESF can yield unique cyclobutene-fused pyridinyl sulfonyl fluorides, demonstrating the utility of unsaturated sulfonyl fluorides as building blocks. rhhz.net The synthesis of alkenylsulfonyl fluorides with high Z-selectivity has been achieved through the radical hydro-fluorosulfonylation of alkynes, a transformation that is typically challenging. nih.gov

While the sulfonyl fluoride group is often incorporated as a stable final functionality, it can also participate in coupling reactions where the C-S bond is cleaved, a process termed de-fluorosulfonylation (deFS). More commonly, however, the sulfonyl fluoride group acts as a leaving group in cross-coupling reactions, similar to triflates or nonaflates. This reactivity has made aryl and vinyl fluorosulfates—closely related to sulfonyl fluorides—powerful partners in various transition-metal-catalyzed transformations. rsc.org

For instance, aryl fluorosulfates readily participate in Suzuki-Miyaura cross-coupling reactions with organoboron reagents to form C-C bonds. rsc.org This reaction is catalyzed by palladium complexes and provides an efficient route to biaryl compounds, which are prevalent in pharmaceuticals. rsc.org Similarly, Sonogashira couplings of aryl fluorosulfates with terminal alkynes and Buchwald-Hartwig aminations with amines have been successfully developed, demonstrating the versatility of the fluorosulfate (B1228806) group as a reactive partner in forming C-C and C-N bonds. rsc.org

Multicomponent and One-Pot Synthesis Approaches Utilizing Sulfonyl Fluorides

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, step economy, and waste reduction. Several such strategies have been developed for the synthesis of sulfonyl fluorides. thieme-connect.com

A facile and widely used one-pot protocol converts abundant and inexpensive sulfonic acids or their sodium salts directly into sulfonyl fluorides. rsc.orgnih.govrsc.orgnih.gov This method typically involves a two-step sequence in a single vessel: in-situ formation of a sulfonyl chloride intermediate using a chlorinating agent like cyanuric chloride, followed by a fluorine-chlorine exchange using a fluoride source such as potassium bifluoride (KHF₂). rsc.orgmdpi.com The process is often facilitated by a phase-transfer catalyst. rsc.org

| Starting Material | Chlorinating Agent | Fluoride Source | Catalyst | Yield (%) |

| Sodium Sulfonate | Cyanuric Chloride | KHF₂ | TBAB | 70-95 |

| Sulfonic Acid | Cyanuric Chloride | KHF₂ | TMAC | 75-98 |

| Sulfonic Acid | Thionyl Fluoride | - | - | 90-99 |

| Sulfonamide | Pyrylium-BF₄ / MgCl₂ | KF | - | 60-90 |

Yields are representative ranges for various substrates. Data compiled from multiple sources. rsc.orgmdpi.comnih.gov

More advanced multicomponent reactions have also been reported. The group of Kim developed an MCR involving the in-situ generation of arynes, which then react with secondary amines and sulfuryl fluoride (SO₂F₂) to produce arylsulfonyl fluorides. mdpi.com Another novel metal-free, one-pot MCR utilizes aryltriazenes, a sulfur dioxide surrogate (DABSO), and a fluorinating agent (NFSI) to synthesize a range of sulfonyl fluorides. researchgate.net These methods highlight the ongoing innovation in streamlining access to these valuable chemical motifs.

Iv. Mechanistic Investigations and Theoretical Studies on Sulfonyl Fluoride Reactivity

Elucidation of Reaction Mechanisms in Sulfonyl Fluoride (B91410) Transformations

The transformation of sulfonyl fluorides occurs through various mechanisms, largely dependent on the reactants and conditions. Nucleophilic substitution at the sulfur center is a common pathway. This can proceed via a direct substitution of the fluorine atom or through an elimination-addition mechanism that involves a trigonal bipyramidal intermediate. nih.gov For instance, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, relies on the remarkable balance between the stability and reactivity of the sulfonyl fluoride group. nih.govresearchgate.net

Mechanistic studies have revealed that the reactivity of sulfonyl fluorides can be significantly influenced by catalysts and reaction partners. For example, base catalysis can activate either the sulfonyl fluoride itself or a silyl (B83357) ether in reactions, facilitating the formation of sulfonic esters. nih.govacs.org In some cases, the reaction mechanism involves the in-situ generation of a more reactive sulfonyl chloride intermediate from a sulfonic acid, which is then converted to the sulfonyl fluoride. rhhz.netnih.gov Electrochemical methods provide another avenue for sulfonyl fluoride synthesis, with kinetic experiments indicating a process where a thiol is first oxidized to a disulfide, which is then converted to the sulfonyl fluoride. nih.gov The specific pathway can also involve radical intermediates, particularly in photochemical or some metal-catalyzed reactions. nih.govacs.orgresearchgate.net

Computational Chemistry Applications in Sulfur(VI) Fluoride Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of sulfur(VI) fluorides. rsc.org These methods provide insights into reaction mechanisms, transition states, and the electronic properties of molecules that are often difficult to obtain through experimental means alone. rsc.orgyoutube.com

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

DFT calculations are widely used to map the potential energy surfaces of reactions involving sulfonyl fluorides. acs.org This allows for the identification of intermediates and the calculation of activation barriers, providing a detailed picture of the reaction pathway. For example, DFT studies have been employed to understand the nucleophilic substitution at the sulfonyl center, revealing the nature of the intermediates and transition states. acs.org

In the context of SuFEx-type reactions, computational studies have highlighted the importance of factors like electrostatic matchmaking between the sulfonyl fluoride warhead and its binding environment to facilitate the reaction. nih.gov DFT calculations can also elucidate the role of catalysts, such as bases or metal complexes, in lowering the energy barriers of specific reaction steps. nih.govacs.org For instance, computational work has shown that the formation of the N-S bond in sulfonamide synthesis is significantly influenced by the concerted deprotonation of the amine nucleophile by a base. nih.govacs.org These theoretical insights are crucial for understanding and predicting the outcomes of complex chemical transformations. rsc.orgyoutube.com

Theoretical Studies on Transition States and Energetics of Fluorine Exchange

Theoretical investigations have provided detailed information on the transition states and energetics of fluorine exchange reactions in sulfonyl fluorides. For the identity fluoride exchange reaction (F⁻ + CH₃SO₂F), calculations have shown a triple-well potential energy surface with a very shallow well for the reaction intermediate. acs.org The transition state for this exchange involves a distorted trigonal bipyramidal (TBP) geometry. acs.org

Natural Bond Orbital (NBO) analysis of these transition states indicates substantial charge transfer interactions, which contribute significantly to their stabilization. acs.org This stabilization is more pronounced than in analogous reactions at a carbon center, primarily due to the highly electropositive nature of the sulfur atom in the sulfonyl group. acs.org The axial F-S-F linkage in the intermediate of the identity fluoride exchange exhibits weak three-center, four-electron ω-bonding, which adds to the stability of this species. acs.org These theoretical findings help to explain the unique reactivity of the sulfur-fluorine bond.

Understanding Chemoselectivity, Regioselectivity, and Stereocontrol in Sulfonyl Fluoride Reactions

The ability to control selectivity is a critical aspect of synthetic chemistry, and sulfonyl fluorides have demonstrated excellent potential in this regard. researchgate.netnih.gov

Chemoselectivity: The sulfonyl fluoride group is remarkably stable and tolerant of a wide range of reaction conditions, allowing for chemoselective transformations at other parts of a molecule. researchgate.net For example, functional groups such as amides and esters can be formed in the presence of a sulfonyl fluoride moiety. researchgate.net Conversely, the SuFEx reaction itself is highly chemoselective, proceeding efficiently in the presence of numerous other functional groups. researchgate.net This has established it as a reliable click reaction. researchgate.net

Regioselectivity: In reactions involving multifunctional molecules, regioselectivity becomes crucial. For instance, in the sulfonylation of indoles with ethenesulfonyl fluoride, a rhodium(III) catalyst directs the reaction to a specific site, resulting in exclusively the E-isomer of the cross-dehydrogenative coupled product. researchgate.net This high regioselectivity is essential for the synthesis of well-defined products.

Stereocontrol: The stereochemical outcome of reactions involving sulfonyl fluorides is also an area of active investigation. Theoretical studies have been used to support the observed stereoselectivity in certain fluorination reactions. acs.org While the focus is often on the reactivity of the sulfonyl fluoride group itself, the chiral environment of a substrate or catalyst can influence the stereochemical course of the reaction.

Kinetic Studies and Reaction Profiling of Sulfonyl Fluoride Processes

Kinetic studies and reaction profiling provide quantitative data on the rates and mechanisms of reactions involving sulfonyl fluorides. These studies are essential for optimizing reaction conditions and for understanding the factors that govern reactivity.

In the context of chemical biology, the kinetics of sulfonyl fluorides reacting with biological nucleophiles, such as amino acid side chains, have been extensively studied. acs.org The reaction rate is often characterized by the inactivation rate constant (k_inact) and the reversible binding affinity (K_I). acs.org These parameters help in designing selective covalent inhibitors for specific protein targets. acs.org It has been observed that the reactivity of sulfonyl fluoride fragments with amino acids often correlates with their rate of hydrolysis. acs.org

Table 1: Kinetic Parameters for the Irreversible Modification of Carbonic Anhydrase II (CAII) by Sulfonyl Fluoride Fragments

| Fragment | kinact (M⁻¹s⁻¹) | KI (µM) |

| 4a | 1.0 ± 0.1 | 180 ± 20 |

| 4c | 0.40 ± 0.04 | 1200 ± 200 |

| 4d | 0.20 ± 0.02 | 1000 ± 200 |

| 4e | 0.20 ± 0.01 | 1100 ± 100 |

This data is illustrative and based on findings from studies on sulfonyl fluoride reactivity with proteins. acs.org

V. Advanced Applications of 1 Phenylethane 1 Sulfonyl Fluoride and Its Analogs in Chemical Research

Applications in Chemical Biology Tool Development

Sulfonyl fluorides have emerged as privileged electrophilic "warheads" in the development of chemical biology tools. rsc.orgrsc.orgnih.gov Their desirable balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues makes them ideal for probing complex biological systems. rsc.orgsigmaaldrich.com This has led to their extensive use in designing reactive probes and in the covalent labeling of biomolecules to elucidate biological function and identify new therapeutic targets. nih.govnih.gov

The utility of sulfonyl fluorides as reactive probes stems from their ability to form stable covalent bonds with multiple nucleophilic amino acid residues, not just the commonly targeted cysteine. rsc.orgnih.gov This broad reactivity spectrum includes serine, threonine, tyrosine, lysine, and histidine, enabling the investigation of a wider range of protein active sites and binding pockets. rsc.orgrsc.orgsigmaaldrich.com The context-specific nature of this reactivity, influenced by the local protein microenvironment, allows for the discerning labeling of specific residues within a protein's binding site. nih.gov

Researchers have successfully designed sulfonyl fluoride (B91410) probes for various applications, including:

Enzyme Inhibition: Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples of sulfonyl fluoride-based inhibitors used to inactivate serine proteases during cell lysis. rsc.org

Target Engagement Studies: The rational design of sulfonyl fluoride-modified inhibitors allows for the study of target engagement in living cells, as demonstrated with the mRNA-decapping scavenger enzyme (DcpS). rsc.org

Mapping Protein-Protein Interactions: By incorporating sulfonyl fluoride warheads into small molecules, researchers can covalently crosslink interacting proteins, providing valuable insights into cellular signaling pathways. nih.govnih.gov

Chemoproteomic Applications: Lysine-targeted sulfonyl fluoride probes have proven effective in demanding chemoproteomic studies, highlighting their utility in identifying and characterizing protein targets on a global scale. acs.org

The design of these probes often involves structure-based drug design (SBDD) to rationally target specific amino acid residues within a binding pocket. rsc.orgnih.gov The table below summarizes the reactivity of sulfonyl fluorides with various amino acid residues, a key consideration in the design of reactive probes.

| Nucleophilic Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Key Applications of Probes Targeting this Residue |

| Serine (Ser) | High, especially in active sites of proteases | Enzyme inhibition, activity-based protein profiling |

| Tyrosine (Tyr) | Context-dependent, often targeted in non-catalytic sites | Covalent inhibition, target identification |

| Lysine (Lys) | Context-dependent, an alternative to cysteine targeting | Chemoproteomics, covalent inhibitor design |

| Threonine (Thr) | Reactive, similar to serine | Covalent modification of proteins |

| Cysteine (Cys) | Reactive, though the resulting adduct can be unstable | Covalent labeling, though less common than with other warheads |

| Histidine (His) | Reactive, can be targeted in specific binding pockets | Covalent modulation of protein function |

This table provides a generalized overview of the reactivity and applications. The specific reactivity is highly dependent on the protein microenvironment.

Covalent labeling is a powerful strategy for the selective and irreversible modification of proteins and enzymes, enabling their visualization, isolation, and functional characterization. nih.gov Sulfonyl fluorides serve as excellent electrophiles for this purpose due to their stability and chemoselective reactivity. acs.org

Key strategies for covalent labeling using sulfonyl fluorides include:

Activity-Based Protein Profiling (ABPP): This technique utilizes reactive probes, often containing a sulfonyl fluoride warhead, to covalently label active enzymes in complex biological samples. This allows for the assessment of enzyme activity and the identification of enzyme inhibitors.

Photoaffinity Labeling: While a distinct technique, it is often used in conjunction with covalent warheads. However, sulfonyl fluorides offer a direct covalent modification approach without the need for photoactivation. rsc.orgnih.gov

Fragment-Based Screening: A novel approach involves the use of small sulfonyl fluoride-containing fragments for screening against protein targets. The covalent labeling of the target upon binding of the fragment facilitates the identification of weak binders through mass spectrometry. nih.govresearchgate.net

Genetically Encoded Unnatural Amino Acids (Uaas): The genetic encoding of Uaas containing sulfonyl fluoride or related fluorosulfate (B1228806) groups allows for the site-specific incorporation of these reactive moieties into proteins. This enables the study of protein-protein interactions and the creation of novel protein conjugates within living cells. nih.gov For instance, fluorosulfonyloxybenzoyl-L-lysine (FSK) has been genetically encoded to covalently link protein sites. acs.org

The choice between a sulfonyl fluoride and a related arylfluorosulfate warhead can influence the selectivity of covalent labeling. For example, a sulfonyl fluoride probe was shown to label a tyrosine residue in the DcpS enzyme, while the corresponding arylfluorosulfate analog labeled a non-catalytic serine residue, highlighting the subtle yet crucial role of the warhead's structure in determining reactivity. rsc.orgnih.gov

Role in Materials Science and Polymer Chemistry

The advent of SuFEx click chemistry has had a transformative impact on materials science and polymer chemistry. nih.govnih.gov The efficiency and robustness of the SuFEx reaction, which forms stable covalent linkages, make it an ideal tool for the synthesis of novel polymeric materials with precisely controlled structures and functionalities. nih.govdigitellinc.com

SuFEx chemistry provides a versatile platform for the construction of a wide range of functionalized polymers. This is achieved through the polymerization of monomers containing sulfonyl fluoride or related SuFExable groups. nih.govacs.org

A key monomer in this field is 4-vinylbenzenesulfonyl fluoride (VBSF), which can undergo controlled radical polymerization while keeping the sulfonyl fluoride group intact. acs.org The resulting poly(VBSF) can then be readily modified through post-polymerization modification (PPM) via SuFEx reactions with various nucleophiles, allowing for the rapid generation of a library of functional polymers. acs.orgacs.org

Other examples of SuFEx-based polymer synthesis include:

Copolymers from Thionyl Tetrafluoride (SOF₄): The polymerization of bis(iminosulfur oxydifluorides) and bis(aryl silyl (B83357) ethers) derived from SOF₄ yields copolymers with a SuFExable backbone. nih.gov

Fluorinated Polymer Films: Photopolymerization of polyfluoroalkyl epoxides containing sulfonyl fluoride groups with other epoxides can create highly crosslinked films with surfaces enriched in sulfonyl fluoride moieties. pdx.edu

Functional Particles and Resins: SuFEx chemistry has been employed for the synthesis of functional polymer beads and cation exchange resins with a predictable number of active sites. rsc.org

The table below showcases examples of monomers used in SuFEx-based polymerization and the resulting polymer types.

| Monomer | Polymerization Method | Resulting Polymer Type | Key Features |

| 4-vinylbenzenesulfonyl fluoride (VBSF) | Atom-Transfer Radical Polymerization (ATRP) | Functional homopolymer | Amenable to post-polymerization modification via SuFEx |

| Bis(iminosulfur oxydifluorides) and Bis(aryl silyl ethers) | SuFEx click chemistry | Copolymers with SuFExable backbones | Allows for precise post-modification and control over composition |

| Polyfluoroalkyl epoxides with sulfonyl fluoride groups | Photopolymerization | Crosslinked fluorinated films | Surface enrichment with functional groups |

A significant advantage of using SuFEx chemistry in polymer synthesis is the high degree of control it offers over the final material's composition and conformation. nih.gov

Post-Polymerization Modification (PPM): The presence of SuFExable groups, such as the S(VI)-F bond, along the polymer backbone or as side chains allows for precise and efficient modification after the initial polymerization. nih.govacs.org This enables the introduction of a wide variety of functional groups, tailoring the polymer's properties for specific applications. For instance, the [-N=S(=O)F-O-] linkages in certain copolymers are themselves SuFExable and can react with phenols or amines to create branched functional polymers. nih.gov

Control of Conformation: Research has shown that certain polymers synthesized via SuFEx can adopt helical structures. nih.gov The ability to control the conformation of polymer chains is crucial for developing materials with specific optical, electronic, or catalytic properties. The robust nature of SuFEx chemistry provides a powerful tool for synthesizing materials with such controlled three-dimensional structures.

The kinetics and reactivity of SuFEx as a PPM method on polymer brushes have been studied, demonstrating its utility for surface derivatization and conjugation. acs.org This control over surface chemistry is vital for applications in biocompatible materials, sensors, and catalysis.

Enabling Methodologies for Organic Synthesis and Molecular Diversification

Beyond its applications in specialized fields, the sulfonyl fluoride hub is a cornerstone of powerful synthetic methodologies that enable the rapid diversification of molecular structures. The principles of click chemistry, embodied by the SuFEx reaction, facilitate the modular and efficient synthesis of complex molecules from simpler building blocks. sigmaaldrich.comrsc.org

The SuFEx reaction's reliability and broad substrate scope have led to its use in:

Late-Stage Functionalization (LSF): SuFEx chemistry is particularly well-suited for the late-stage functionalization of complex molecules, including drug candidates. nih.gov The ability to convert a phenolic hydroxyl group into an arylfluorosulfate under mild conditions allows for the rapid generation of analogs with potentially improved biological properties. nih.gov

Diversity Oriented Clicking (DOC): This strategy leverages highly reactive SuFExable hubs, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), to create a diverse range of molecular cores through stereoselective addition and cycloaddition reactions. rsc.org This approach has been used to synthesize libraries of β-substituted alkenyl sulfonyl fluorides, leading to the discovery of new enzyme inhibitors. rsc.org

Synthesis of Novel Building Blocks: The reaction of SASF hubs with reagents like DMSO and DMF leads to the creation of unique sulfonyl fluoride-containing cores, which can serve as building blocks for further synthetic transformations. rsc.org For example, the reaction with DMSO can lead to the formation of synthetically valuable β-keto sulfonyl fluorides. rsc.org

Peptide Modification: The robust nature of SuFEx chemistry allows for the modification of peptides, enabling the synthesis of complex bioconjugates. researchgate.net

Access to Aliphatic Sulfonyl Fluorides: The development of new synthetic methods continues to expand the toolkit of sulfonyl fluoride chemistry, providing facile access to a wider range of these valuable compounds. researchgate.net

The power of SuFEx in molecular diversification is exemplified by the ability to start with a single core structure and rapidly generate a library of derivatives with distinct functionalities. This is invaluable in fields like drug discovery, where the exploration of chemical space is crucial for identifying lead compounds.

Diversity-Oriented Synthesis (DOS) using Sulfonyl Fluoride Hubs

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. Sulfonyl fluorides, particularly functionalized analogs of 1-phenylethane-1-sulfonyl fluoride, have emerged as exceptional "hubs" for DOS strategies. A prominent example is the "Diversity Oriented Clicking (DOC)" approach, which utilizes versatile building blocks like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). nih.govbohrium.comlatrobe.edu.auresearchgate.netnih.govresearchgate.net

These SASF hubs are designed with three key features for diversification:

A modularly incorporated aromatic or alkyl group.

A reactive internal alkyne for core diversification via cycloaddition reactions.

A sulfonyl fluoride group that modulates the alkyne's reactivity and serves as a "SuFExable" handle for further modification. nih.govbohrium.com

The power of this strategy lies in the ability of the SASF hubs to undergo a variety of stereoselective click-cycloaddition reactions with different partners, such as dipoles and dienes. This leads to the rapid assembly of a wide array of unprecedented heterocyclic sulfonyl fluorides. nih.govnih.gov For instance, the reaction of SASF hubs with 1,3- and 1,5-dipoles can yield ten distinct heterocyclic core structures. nih.govnih.gov

The resulting library of sulfonyl fluoride-containing heterocycles can be further expanded through late-stage SuFEx derivatization of the sulfonyl fluoride group, for example, by reacting them with a selection of aryl silyl ethers in a high-throughput manner. nih.gov This dual approach of core diversification followed by appendage diversification allows for the creation of vast and complex molecular libraries from a single, versatile hub.

| SASF Hub Reactant | Cycloaddition Partner | Resulting Heterocyclic Core |

|---|---|---|

| 2-Phenylalkynyl-1-sulfonyl fluoride | Azide | Triazole |

| 2-Cyclohexylalkynyl-1-sulfonyl fluoride | Nitrile Oxide | Isoxazole |

| 2-Thienylalkynyl-1-sulfonyl fluoride | Nitrone | Isoxazoline |

| 2-Phenylalkynyl-1-sulfonyl fluoride | Diene (e.g., Cyclopentadiene) | Bicyclic Diels-Alder Adduct |

Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules, such as drug candidates or natural products, at a late step in their synthesis. rsc.orgwikipedia.orgmpg.de This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. Sulfonyl fluorides, including analogs of this compound, are increasingly being recognized as valuable tools for LSF. rsc.orgnih.govresearchgate.net

The sulfonyl fluoride group is relatively stable and can be carried through multiple synthetic steps. However, under specific conditions, it can be selectively activated to react with various nucleophiles. eurekalert.org This "click" reactivity makes it an ideal handle for introducing new functional groups into complex molecular architectures.

One notable application of sulfonyl fluorides in LSF is the modification of peptides and approved drugs. nih.gov For example, β-chloro alkenylsulfonyl fluorides (BCASF) have been developed as versatile hubs for LSF. nih.govresearchgate.net These molecules can undergo a variety of transformations at the chloride position, such as Suzuki and Sonogashira couplings, or nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles, while the sulfonyl fluoride group remains intact for subsequent SuFEx reactions. nih.govresearchgate.net This allows for the introduction of a wide range of substituents onto a complex core structure.

Another innovative LSF strategy involves the use of sulfuryl fluoride (SO₂F₂) for the deoxymethylation of phenols. rsc.org This reaction is particularly useful as phenolic hydroxyl groups are common in natural products and drug molecules. The mild and rapid nature of this metal-catalyzed reaction, along with its high functional group tolerance and chemoselectivity, makes it a powerful tool for modifying complex molecules at a late stage. rsc.org

| LSF Reagent/Hub | Complex Molecule Type | Transformation | Introduced Functionality |

|---|---|---|---|

| β-chloro alkenylsulfonyl fluorides (BCASF) | Peptides, Drug Molecules | Suzuki/Sonogashira Coupling | Aryl/Alkynyl Groups |

| β-chloro alkenylsulfonyl fluorides (BCASF) | Bioactive Scaffolds | Nucleophilic Substitution | Amines, Ethers, Thioethers |

| Sulfuryl Fluoride (SO₂F₂) | Phenol-containing Natural Products/Drugs | Deoxymethylation | Free Phenolic Hydroxyl |

Development of Novel Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The development of efficient methods for the synthesis of novel heterocyclic scaffolds is therefore a central goal in organic chemistry. Sulfonyl fluorides, including analogs of this compound, have proven to be highly valuable starting materials and intermediates in the construction of diverse heterocyclic ring systems. researchgate.net

The reactivity of the sulfonyl fluoride moiety, often in conjunction with other functional groups within the same molecule, allows for a variety of cyclization strategies. As discussed previously, the "Diversity Oriented Clicking (DOC)" approach using 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs is a prime example of how sulfonyl fluorides can be used to generate a multitude of heterocyclic cores through cycloaddition reactions. nih.govbohrium.comnih.gov

Furthermore, the development of novel sulfonyl fluoride reagents continues to expand the scope of accessible heterocyclic systems. For example, ethenesulfonyl fluoride (ESF) and its derivatives are powerful building blocks in cycloaddition reactions. researchgate.net Photochemical [2+2] cycloaddition reactions between ESF and various partners can lead to the formation of functionalized cyclobutane-fused ring systems. researchgate.net

The synthesis of sulfonyl fluorides already incorporated into a heterocyclic skeleton is also an area of active research. researchgate.net Methods have been developed for the direct synthesis of heterocyclic sulfonyl fluorides from readily available starting materials like thiols and disulfides through electrochemical oxidative processes. nih.gov These pre-functionalized heterocyclic sulfonyl fluorides can then be used as building blocks for the synthesis of more complex molecules.

The versatility of sulfonyl fluorides in heterocyclic synthesis is further highlighted by their use in constructing novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivatives and indole-functionalized vinyl sulfonyl fluorides. researchgate.net These examples underscore the broad utility of sulfonyl fluorides in creating structurally novel and potentially bioactive heterocyclic scaffolds.

| Sulfonyl Fluoride Reagent | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) | Click-Cycloaddition | Triazoles, Isoxazoles, Pyrazoles, etc. |

| Ethenesulfonyl Fluoride (ESF) | [2+2] Cycloaddition | Cyclobutane-fused Indolines |

| 2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) | Multi-component Reaction | Pyrrole-4H-chromenes |

| Heterocyclic Thiols (via electrochemical synthesis) | Oxidative Fluorosulfonylation | Thiophene-, Pyridine-, Pyrimidine-sulfonyl fluorides |

Vi. Conclusion and Future Research Directions

Summary of Key Advances in 1-Phenylethane-1-sulfonyl Fluoride (B91410) Chemistry

While dedicated research on 1-Phenylethane-1-sulfonyl fluoride is still emerging, significant progress in the broader field of sulfonyl fluoride chemistry provides a strong framework for understanding its potential. The primary advance lies in the recognition of the sulfonyl fluoride moiety as a highly effective "warhead" for covalent inhibitors. acs.orgresearchgate.net Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides have demonstrated the ability to react with a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine. nih.govnih.govnih.gov This expanded reactivity profile opens up new avenues for targeting proteins that lack a suitably positioned cysteine.

The key to the utility of sulfonyl fluorides, including this compound, is the delicate balance between their stability and reactivity. researchgate.netnih.gov They are remarkably stable in aqueous environments, a critical feature for biological applications, yet can be activated within the specific microenvironment of a protein's binding site to form a stable covalent bond. The phenylethyl structure of this compound likely contributes to this balance, with the phenyl group influencing its electronic properties and the ethyl group providing a degree of steric shielding.

Emerging Frontiers in Sulfonyl Fluoride Synthesis and Reactivity

The synthesis of sulfonyl fluorides has been a significant area of research, with several innovative methods emerging that are applicable to the preparation of this compound. These new frontiers are moving away from harsh traditional methods towards more versatile and milder conditions.

Key Synthetic Advances:

| Starting Material | Reagents/Conditions | Key Advantages | Reference(s) |

| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF2 | Readily available starting materials, one-pot procedure. | mdpi.comrsc.org |

| Sulfonamides | Pyrylium (B1242799) tetrafluoroborate (B81430), MgCl2, KF | Direct conversion under mild conditions. | mdpi.com |

| Aryl/Heteroaryl Boronic Acids | DABSO, Ni-catalysis | Broad substrate scope, including complex heteroaromatics. | nih.gov |

| Aryl Diazonium Salts | SO2 equivalent, Cu-catalysis | Radical-based approach for diverse structures. | nih.gov |

These modern synthetic strategies offer greater functional group tolerance and efficiency, facilitating the synthesis of a wider array of sulfonyl fluoride-containing molecules for various applications.

In terms of reactivity, the frontier lies in fine-tuning the selectivity of sulfonyl fluorides for specific amino acid residues. By modifying the substituents on the aromatic ring or the alkyl chain of compounds like this compound, researchers can modulate the electrophilicity of the sulfur center and the steric environment around it. This allows for the design of highly specific covalent probes and inhibitors.

Potential for New Methodological Developments and Expanded Applications

The unique properties of sulfonyl fluorides, exemplified by structures like this compound, pave the way for new methodological developments and a broader range of applications.

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to be a major driver of innovation. acs.orgnih.govthieme-connect.com This powerful ligation chemistry allows for the rapid and efficient connection of molecular building blocks, and this compound can serve as a valuable component in such reactions.

Potential Future Applications:

Development of Novel Covalent Therapeutics: The ability to target a wider range of amino acids will enable the development of drugs for previously "undruggable" protein targets. nih.govnih.gov

Chemical Biology Probes: this compound and its derivatives can be used to map protein binding sites and identify novel therapeutic targets.

Materials Science: The stability and reactivity of the sulfonyl fluoride group make it an attractive functional handle for the synthesis of advanced polymers and functional materials.

Future Challenges and Opportunities in the Field of Sulfonyl Fluoride Research

Despite the significant progress, several challenges and opportunities remain in the field of sulfonyl fluoride research. A primary challenge is achieving exquisite control over the reactivity of the sulfonyl fluoride moiety to ensure selective modification of the intended target while minimizing off-target effects. researchgate.net

Further research is needed to fully understand the factors that govern the reactivity of specific sulfonyl fluorides, such as this compound, with different amino acid residues in a biological context. The development of predictive models for reactivity and selectivity would be a major breakthrough.

The exploration of new catalytic systems for both the synthesis and activation of sulfonyl fluorides presents a significant opportunity. nih.gov This could lead to even more efficient and selective methods for creating and utilizing these valuable compounds. As our understanding of the intricate chemistry of sulfonyl fluorides deepens, the potential to design highly sophisticated molecular tools and therapeutics will continue to expand, with compounds like this compound playing a role in this exciting evolution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenylethane-1-sulfonyl fluoride, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves sulfonylation of 1-phenylethane derivatives. Key steps include:

- Using sulfuryl fluoride (SO₂F₂) or fluorinating agents under anhydrous conditions to replace chloride in sulfonyl chloride precursors .

- Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions.

- Purification via fractional crystallization or column chromatography to isolate the sulfonyl fluoride.

- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry of fluorinating agents (e.g., KF or AgF) to reduce unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : A singlet near +45–50 ppm confirms the sulfonyl fluoride group .

- ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm) and methylene protons (δ 3.8–4.2 ppm) adjacent to the sulfonyl group are diagnostic .

- IR Spectroscopy : Strong absorption bands at 1370–1400 cm⁻¹ (S=O asymmetric stretch) and 850–880 cm⁻¹ (S-F stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 202 (C₈H₉FO₂S) and fragment ions at m/z 123 (C₇H₇⁺) .

Q. What are the stability considerations for storing this compound, and what decomposition products should be monitored?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Decomposition Pathways :

- Hydrolysis in humid conditions yields 1-phenylethanesulfonic acid (detectable via pH titration or ion chromatography) .

- Thermal decomposition (>100°C) releases SO₂F₂ gas (monitored via FTIR or gas chromatography) .

- Monitoring : Regular analysis using ¹⁹F NMR to detect fluoride ion (δ −120 ppm) as a hydrolysis byproduct .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound differ from sulfonyl chlorides in nucleophilic substitution reactions?

- Methodological Answer :

- Reactivity Differences :

- Sulfonyl fluorides exhibit slower hydrolysis rates compared to sulfonyl chlorides due to stronger S-F bonds (bond energy ~340 kJ/mol vs. ~265 kJ/mol for S-Cl) .

- Fluoride is a poorer leaving group, requiring harsher conditions (e.g., elevated temperatures or strong nucleophiles like Grignard reagents) .

- Experimental Design : Compare kinetic rates using UV-Vis spectroscopy to track fluoride release in buffered aqueous solutions (pH 7–10) .

Q. What are common sources of contradictory data in kinetic studies of this compound’s hydrolysis, and how can experimental designs address these?

- Methodological Answer :

- Data Contradictions :

- Variability in solvent purity (traces of water in organic solvents accelerate hydrolysis) .

- Inconsistent temperature control (±2°C fluctuations alter rate constants by ~15%) .

- Mitigation Strategies :

- Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O).

- Conduct parallel experiments with internal standards (e.g., D₂O for NMR-based studies) .

Q. What computational chemistry approaches are validated for predicting the electronic properties of this compound, and how do these correlate with experimental reactivity?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate partial charges on the sulfur atom (predicts electrophilicity) .

- Compare frontier molecular orbitals (HOMO-LUMO gaps) with Hammett σ constants to rationalize substituent effects on reactivity .

- Validation : Correlate computed activation energies with experimental Arrhenius parameters for hydrolysis reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.